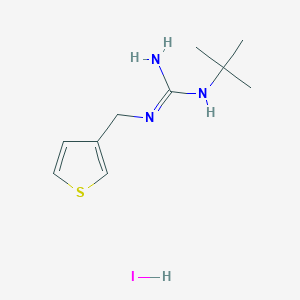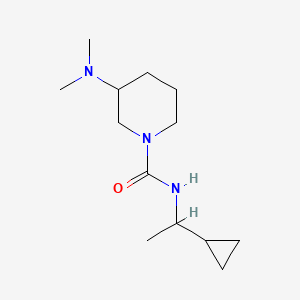
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a benzoxazinone derivative that has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. In addition, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. In a study conducted on rats, this compound was found to significantly reduce pain sensitivity in a dose-dependent manner. In addition, this compound was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the spinal cord and dorsal root ganglia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This compound has been found to exhibit low acute toxicity in animal models, making it a potential candidate for further preclinical and clinical studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animals. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several potential future directions for the research on 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One possible direction is the development of this compound-based drugs for the treatment of pain and inflammation. Another potential direction is the investigation of the anticancer effects of this compound and the development of this compound-based anticancer drugs.
In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. The development of new methods for the synthesis and purification of this compound could also facilitate its use in future research.
Conclusion
In conclusion, this compound is a benzoxazinone derivative that exhibits promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine. Despite its limitations, this compound has the potential to be developed into a useful drug for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through a multistep process that involves the reaction of 4-cyclopentyloxypiperidine-1-carbonyl chloride with 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of pain management, this compound has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. In addition, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been investigated for its antitumor effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-12-24-18-15(6-3-7-16(18)20-17)19(23)21-10-8-14(9-11-21)25-13-4-1-2-5-13/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLVQQHXJHXRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)


![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)


![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)

